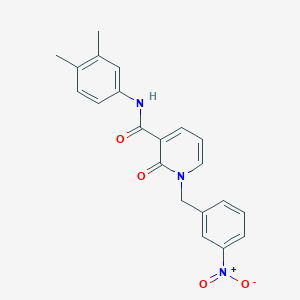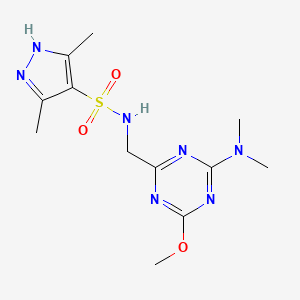
4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential as a drug candidate. It falls under the category of triazole-based compounds, which have been extensively studied for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Novel Triazole Derivatives and Their Patent Review
Triazole derivatives, including 1H-1,2,3-triazole, have been the focus of extensive patent reviews due to their diverse biological activities. These compounds have been studied for their potential in treating various diseases, showcasing anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The synthesis and biological evaluation of these compounds highlight the ongoing interest in developing new drugs based on triazole structures. The need for more efficient preparations that consider green chemistry and the challenge of new diseases highlight the importance of these compounds in scientific research (Ferreira et al., 2013).
Synthetic Routes for Triazoles
The synthesis of 1,2,3-triazoles has been a significant area of research due to their wide range of applications in drug discovery, bioconjugation, and material science. The development of novel triazoles through various synthetic routes, including the copper-catalyzed azide-alkyne cycloaddition, highlights the compound's versatility and broad spectrum of biological activities. This review emphasizes the importance of triazoles in creating biologically active compounds (Kaushik et al., 2019).
Biological Features of Triazole Derivatives
The search for biologically active 1,2,4-triazole derivatives is driven by their demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The generalization of scientific research points to the promising direction of using 1,2,4-triazoles and their derivatives in modern organic synthesis, indicating the potential for chemical modeling and therapeutic applications (Ohloblina, 2022).
Eco-friendly Synthesis of Triazoles
Advancements in triazole synthesis focus on eco-friendly procedures, such as using microwave irradiation and easily recoverable catalysts. These methodologies offer significant advantages, including shorter reaction times and higher yields, which are crucial for the industrial synthesis of drugs. This approach aligns with the need for sustainable and efficient production methods for triazole-based pharmaceuticals (de Souza et al., 2019).
Triazole-containing Scaffolds in Drug Discovery
The pharmacological significance of 1,2,4-triazole-containing scaffolds in drug discovery against cancer, microbes, and various diseases highlights the importance of developing new synthetic strategies for these compounds. This review underlines the need for further research to access new triazole-containing scaffolds, potentially leading to the discovery of new drug candidates (Nasri et al., 2021).
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-(2,3-difluorophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c12-8-2-1-3-10(11(8)13)16-6-9(14-15-16)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCXVPOUFICMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)

![1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone](/img/structure/B2551676.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)
![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)
